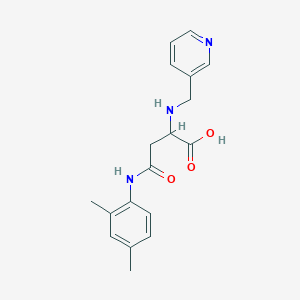![molecular formula C20H23N5O2S B12132975 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、エトキシフェニル基、ジメチルフェニルアセトアミド部分を備えた独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドの合成は、通常、入手しやすい出発物質から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体とエトキシフェニル置換アシルヒドラジドを酸性または塩基性条件下で環化反応させることで形成されます。
チオエーテルの形成: 次に、トリアゾール中間体をチオール化合物と反応させて、スルファニル基を導入します。
アセトアミドの形成: 最終段階では、スルファニルトリアゾール中間体を塩基の存在下で2,6-ジメチルフェニルアセチルクロリドと反応させて、目的のアセトアミド化合物を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、高純度の試薬の使用、反応条件の制御、再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: ニトロ基(存在する場合)は、塩化スズ(II)または鉄粉などの還元剤を使用してアミノ基に還元することができます。
置換: エトキシ基は、求核置換反応により他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸
還元: 塩化スズ(II)、鉄粉
置換: エトキシドナトリウム、tert-ブトキシドカリウム
形成される主要な生成物
酸化: スルホキシド、スルホン
還元: アミノ誘導体
置換: さまざまな置換トリアゾール誘導体
科学研究への応用
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、生物学的標的と相互作用する能力により、抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。
材料科学: 独自の構造特性により、ポリマーやコーティングなどの高度な材料の開発における使用が検討されています。
生物学的研究: この化合物は、酵素阻害と受容体結合に関する研究で使用され、その潜在的な治療的用途に関する洞察を提供しています。
工業的用途: 他の複雑な有機分子の合成における使用と、さまざまな化学プロセスにおける前駆体として調査されています。
科学的研究の応用
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用機序
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環とスルファニル基は、酵素や受容体への結合に重要な役割を果たし、その活性の阻害または調節につながります。この化合物は、DNA複製、タンパク質合成、シグナル伝達経路などの細胞プロセスを干渉し、その生物学的効果に貢献する可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[4-アミノ-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,4-ジクロロフェニル)アセトアミド
- 2-{[4-アミノ-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-エトキシフェニル)アセトアミド
- 2-{[4-アミノ-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド
独自性
2-{[4-アミノ-5-(3-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドの独自性は、特定の構造配置にあり、これが明確な物理化学的特性と生物学的活性を付与します。エトキシフェニル基とジメチルフェニルアセトアミド基の存在は、その溶解性、安定性、および生物学的標的との相互作用能力を高め、さまざまな研究用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
- 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide lies in its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxyphenyl and dimethylphenylacetamide groups enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C20H23N5O2S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-16-10-6-9-15(11-16)19-23-24-20(25(19)21)28-12-17(26)22-18-13(2)7-5-8-14(18)3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChIキー |
QSQSXBSQKBCFBD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12132900.png)
![3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B12132904.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)


![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)
![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B12132924.png)

![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)

![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

